2,4-Bis(benzyl)pyridine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
25920-18-7 |
|---|---|
Molecular Formula |
C19H17N |
Molecular Weight |
259.3 g/mol |
IUPAC Name |
2,4-dibenzylpyridine |
InChI |
InChI=1S/C19H17N/c1-3-7-16(8-4-1)13-18-11-12-20-19(15-18)14-17-9-5-2-6-10-17/h1-12,15H,13-14H2 |
InChI Key |
FXGBAEGZOCVPCU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC(=NC=C2)CC3=CC=CC=C3 |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for 2,4 Bis Benzyl Pyridine and Its Derivatives
Direct Synthesis Routes to 2,4-Bis(benzyl)pyridine
Nucleophilic Substitution Reactions and Catalytic Systems
The direct synthesis of this compound can be approached through nucleophilic substitution reactions on a pyridine (B92270) ring bearing suitable leaving groups at the 2- and 4-positions. Pyridine is inherently electron-deficient, particularly at the α- (2,6) and γ- (4) positions, which makes it susceptible to nucleophilic attack. quimicaorganica.orgbath.ac.uk This reactivity is enhanced by the presence of good leaving groups, such as halides.
The reaction mechanism typically proceeds through an addition-elimination pathway, where the nucleophile adds to the pyridine ring to form a negatively charged intermediate (a Meisenheimer-type adduct), followed by the elimination of the leaving group to restore aromaticity. quimicaorganica.orgacs.org For the synthesis of this compound, a benzyl (B1604629) nucleophile is required. This can be generated from organometallic reagents like benzyl Grignard reagents (benzylmagnesium halides) or benzyllithium.
Table 1: Nucleophilic Substitution for 2,4-Disubstituted Pyridine Synthesis
| Reagent Type | Description |
| Pyridine Substrate | A pyridine ring with leaving groups (e.g., Cl, Br, I) at the 2- and 4-positions. |
| Benzyl Nucleophile | Generated from reagents such as benzylmagnesium bromide or benzyllithium. |
| Reaction Conditions | Typically carried out in an inert solvent like THF or diethyl ether under anhydrous conditions. |
Catalytic systems can also be employed to facilitate these transformations. For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki or Negishi coupling, can be used to form the carbon-carbon bonds between the pyridine ring and the benzyl groups. In a Negishi coupling, an organozinc reagent (e.g., benzylzinc halide) is coupled with a dihalopyridine in the presence of a palladium catalyst. orgsyn.org A method for preparing 2-benzylpyridine (B1664053) compounds involves a palladium-catalyzed decarboxylation coupling reaction, which avoids the use of a strong base. google.com
Advanced Derivatization and Functionalization Strategies
Once the this compound scaffold is obtained, it can be further modified to introduce diverse functionalities. These advanced derivatization strategies expand the chemical space and allow for the synthesis of a wide range of derivatives with tailored properties.
Cyclodehydration for the Synthesis of Bis(oxadiazolyl)pyridine Derivatives
The benzyl groups of this compound can be functionalized to serve as precursors for heterocyclic rings. For instance, the synthesis of bis(oxadiazolyl)pyridine derivatives can be achieved through a cyclodehydration reaction. This process typically involves the conversion of the benzyl groups into a reactive intermediate, such as a carboxylic acid or an amidoxime, which can then undergo intramolecular cyclization.
While direct cyclodehydration of this compound is not a standard procedure, a plausible synthetic route would involve the oxidation of the benzylic methylene (B1212753) groups to carboxylic acids. The resulting dicarboxylic acid can then be converted to the corresponding diacylhydrazide, which upon treatment with a dehydrating agent (e.g., phosphorus oxychloride or thionyl chloride), would yield the bis(1,3,4-oxadiazolyl)pyridine derivative. Alternatively, conversion to amidoximes followed by cyclization can lead to 1,2,4-oxadiazoles. nih.gov
Sonogashira Cross-Coupling for Arylethynyl Functionalization of Pyridine Scaffolds
The Sonogashira cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is catalyzed by a palladium complex and a copper co-catalyst and is carried out under mild conditions. wikipedia.orgmdpi.com For the functionalization of a pyridine scaffold, a dihalopyridine derivative can be used as the starting material.
For instance, a 2,4-dihalopyridine can be selectively functionalized at one or both positions with various arylethynyl groups. The reaction tolerates a wide range of functional groups, making it a versatile method for introducing structural diversity. soton.ac.ukresearchgate.net This approach allows for the synthesis of 2,4-bis(arylethynyl)pyridine derivatives, which are of interest for their potential applications in materials science due to their extended π-conjugated systems. researchgate.net
Table 2: Sonogashira Cross-Coupling Reaction Components
| Component | Role |
| Pyridine Substrate | A pyridine ring with halide leaving groups (e.g., Br, I) at the 2- and 4-positions. |
| Terminal Alkyne | The source of the arylethynyl group. |
| Palladium Catalyst | Typically a Pd(0) complex, such as Pd(PPh₃)₄ or generated in situ from a Pd(II) precursor. |
| Copper Co-catalyst | Usually a copper(I) salt, such as CuI. |
| Base | An amine base, such as triethylamine (B128534) or diisopropylamine, is used to neutralize the hydrogen halide formed during the reaction. |
Enantioselective Direct Mannich-Type Reactions Utilizing 2-Benzylpyridine N-Oxides as Pronucleophiles
The benzylic protons of 2-benzylpyridine are weakly acidic. The acidity can be enhanced by converting the pyridine to its N-oxide, which makes the pyridine ring more electron-withdrawing. rsc.orgrsc.org This increased acidity allows 2-benzylpyridine N-oxides to act as pronucleophiles in enantioselective addition reactions. rsc.orgrsc.orgrsc.org
A notable application is the diastereo- and enantioselective direct Mannich-type reaction with N-Boc imines, catalyzed by a chiral bis(guanidino)iminophosphorane organosuperbase. rsc.orgrsc.org The N-oxide moiety plays a crucial role in achieving high stereoselectivity in this transformation. rsc.orgrsc.org This methodology provides a direct route to chiral 2-substituted pyridine derivatives with a stereogenic center at the α-position of the benzyl group. rsc.org The N-oxide can be subsequently removed to yield the desired pyridine derivative. rsc.org
Table 3: Key Features of the Enantioselective Mannich-Type Reaction
| Feature | Description |
| Pronucleophile | 2-Benzylpyridine N-oxide, where the N-oxide enhances the acidity of the benzylic protons. |
| Electrophile | N-Boc imines. |
| Catalyst | A chiral bis(guanidino)iminophosphorane organosuperbase. |
| Outcome | Formation of two adjacent stereogenic centers with good diastereo- and enantioselectivities. |
Organometallic Approaches: Grignard Reagents and Pyridylsulfonium Salts for Bis-Heteroaryl Synthesis
A transition-metal-free approach for the synthesis of bis-heteroaryls involves the reaction of Grignard reagents with pyridylsulfonium salts. nih.govacs.orgnih.gov This method demonstrates wide functional group tolerance and allows for the formation of various bis-heterocycle linkages, including 2,2'-, 2,3'-, and 2,4'-bipyridines. nih.govacs.orgnih.gov
The proposed mechanism involves the attack of the Grignard reagent on the electropositive sulfur center of the pyridylsulfonium salt, leading to the formation of a hypervalent sulfurane intermediate. acs.orgucd.ie This intermediate then collapses to yield the ligand-coupling product. ucd.ie This strategy offers a modular and complementary route to traditional transition-metal-catalyzed cross-coupling reactions for the synthesis of complex pyridine-containing molecules. nih.gov
Schiff Base Formation via Condensation Reactions of Aminopyridines
The synthesis of Schiff bases, or azomethines, from aminopyridines represents a fundamental strategy for creating derivatives with a wide range of applications. jocpr.comwikipedia.org These compounds are characterized by a carbon-nitrogen double bond (-C=N-) and are typically formed through the condensation reaction of a primary amine with a carbonyl compound, such as an aldehyde or a ketone. jocpr.comresearchgate.netchemrj.org This nucleophilic addition, followed by dehydration, results in the formation of an imine. jocpr.com
The reaction is generally reversible and often acid-catalyzed. researchgate.netresearchgate.net The pH of the reaction medium plays a crucial role in the reaction yield. While some reactions proceed well with glacial acetic acid, others may require a stronger acid catalyst like sulfuric acid. researchgate.net The removal of water, a byproduct of the condensation, is critical to drive the equilibrium towards the product. This can be achieved through methods like azeotropic distillation or the use of molecular sieves or other water-scavenging agents like tetraethyl orthosilicate (B98303) (Si(OEt)4). researchgate.net
The stability of the resulting Schiff base can vary. Some derivatives are highly stable due to effective conjugation systems, particularly when derived from aromatic aldehydes, while others, especially those from aliphatic aldehydes, may be less stable and prone to decomposition or polymerization. chemrj.orgresearchgate.net
| Solvent | The reaction medium (e.g., ethanol, methanol). | Can influence the solubility of reactants and the ease of water removal. chemrj.orgresearchgate.net |
Mechanistic Investigations in Synthetic Pathways
Stereoselectivity and Regioselectivity Control in Derivatization
Controlling stereoselectivity and regioselectivity is paramount in the synthesis of complex pyridine derivatives. In dearomatization reactions, which convert the flat pyridine ring into three-dimensional structures like dihydropyridines or tetrahydropyridines, several factors dictate the outcome. mdpi.comnih.gov
Regioselectivity , the control of which position on the pyridine ring reacts, is often influenced by the electronic and steric properties of substituents already present on the ring. mdpi.com For instance, in nucleophilic additions to substituted pyridines, the position of attack can be directed by the steric hindrance of existing groups. mdpi.com Gas-phase studies on pyridine deprotonation have shown an inherent preference for the 4-position (70-80%), followed by the 3-position (20-30%), with the 2-position being significantly less favorable due to the destabilizing repulsion between the nitrogen lone pair and the resulting anion. nih.gov
Stereoselectivity , the control over the spatial arrangement of atoms, can often be manipulated by reaction conditions, particularly temperature. mdpi.com In some double nucleophilic addition reactions, low temperatures favor the kinetically controlled product, while at room temperature, the reaction may reach equilibrium, yielding the more stable thermodynamic product. mdpi.com This allows for the selective formation of different diastereoisomers simply by adjusting the reaction temperature. mdpi.com
Role of N-Oxide Moieties in Reaction Stereocontrol
Pyridine N-oxides are valuable intermediates in the synthesis of substituted pyridines, offering unique reactivity compared to their parent compounds. scripps.eduwikipedia.org The N-oxide group alters the electronic properties of the pyridine ring, making it more susceptible to both electrophilic and nucleophilic attack, particularly at the 2- and 4-positions. scripps.eduwikipedia.orggoogle.com
In the context of stereocontrol, the N-oxide moiety can play a crucial directing role. Mechanistic studies have shown that in certain catalytic reactions, the oxygen atom of the N-oxide acts as the primary nucleophile, attacking an electrophile (such as an acylation reagent) to form an acyloxypyridinium cation. acs.org This intermediate is key to the reaction's progress and stereochemical outcome. The N-oxide group is often essential for achieving high catalytic activity and effective chiral induction. acs.org The protruding nature of the nucleophilic oxygen atom can also reduce steric hindrance compared to the nitrogen atom in the parent pyridine, facilitating a more efficient nucleophilic attack. acs.org
The use of chiral 4-aryl-pyridine N-oxides as nucleophilic organocatalysts has demonstrated the importance of the N-oxide group in creating a specific chiral environment that leads to high enantioselectivity in reactions like acylative dynamic kinetic resolutions. acs.org
Table 2: Comparison of Pyridine and Pyridine N-Oxide Reactivity
| Property | Pyridine | Pyridine N-Oxide | Reference |
|---|---|---|---|
| Basicity (pKa) | 5.2 | 0.79 | scripps.edu |
| Nucleophilicity | Moderately nucleophilic at nitrogen. | More nucleophilic at oxygen. | scripps.edu |
| Electrophilicity | Susceptible to nucleophilic attack upon activation (e.g., as a pyridinium (B92312) salt). | Ring is more electron-deficient; susceptible to nucleophilic attack at C2/C4. | scripps.eduwikipedia.org |
| Site of Attack | Nucleophilic attack at nitrogen; electrophilic attack on the ring is difficult. | Electrophilic attack at oxygen; nucleophilic attack at C2/C4 of the ring. | scripps.edu |
Strategies for Overcoming Alpha-Proton Acidity Limitations in Catalytic Deprotonation
The acidity of protons on carbons adjacent to a carbonyl group (alpha-protons) is a well-understood concept, where the resulting carbanion (enolate) is stabilized by resonance with the carbonyl oxygen. ucalgary.cayoutube.com However, the acidity of protons directly attached to the pyridine ring, particularly the alpha-protons at the C2 and C6 positions, presents a different challenge.
The deprotonation at the 2-position of pyridine is thermodynamically unfavorable because the resulting anion is destabilized by lone-pair repulsion from the adjacent ring nitrogen. nih.gov This makes direct catalytic deprotonation at this position inherently difficult.
To overcome limitations associated with low acidity in catalytic deprotonation, several strategies are employed:
Use of Strong, Non-Nucleophilic Bases: For deprotonating weakly acidic protons, very strong bases are required. Bulky bases like Lithium Diisopropylamide (LDA) are often used because they are strong enough to remove the proton but are sterically hindered, which can prevent them from acting as nucleophiles and adding to the molecule themselves. youtube.com
Directed Metalation: Functional groups on the pyridine ring can be used to direct a metalating agent (like an organolithium reagent) to a specific position. The reagent coordinates to the directing group and deprotonates a nearby proton.
Activation via N-Oxide Formation: As discussed previously, converting the pyridine to its N-oxide enhances the reactivity of the C2 and C6 positions. This activation facilitates reactions that are otherwise difficult, including functionalization via deprotonation pathways. organic-chemistry.org Subsequent deoxygenation can then yield the desired 2-substituted pyridine. wikipedia.org
These strategies allow chemists to bypass the inherent limitations of alpha-proton acidity in pyridines, enabling regioselective functionalization that would otherwise be challenging to achieve.
Catalytic Applications and Reaction Mechanistic Studies
2,4-Bis(benzyl)pyridine-Derived Catalytic Systems
No specific catalytic systems derived from this compound for the applications listed below are described in the accessible scientific literature. Research on pyridine-based catalysts is extensive; however, studies tend to focus on other derivatives, such as those with benzimidazole (B57391) or bipyridyl functionalities.
Catalysis in Organic Transformations
Dehydrogenation of Primary Alcohols
No published research could be found that employs this compound as a catalyst or ligand for the dehydrogenation of primary alcohols. Studies in this area typically report the use of catalysts based on metals like ruthenium, palladium, or silver, often in complex with other nitrogen-containing ligands.
Hydration of Alkynes
There is no available data to suggest that this compound is used in catalytic systems for the hydration of alkynes. This reaction is typically catalyzed by complexes of metals such as mercury, gold, ruthenium, or platinum.
Photo-Oxidation of Benzylic Amines
No studies were identified that describe this compound as a component in the photo-oxidation of benzylic amines. This area of research is dominated by organic dyes, flavin derivatives, and various transition-metal photoredox catalysts.
Biaryl Synthesis via Computational Studies
There are no computational studies in the available literature that investigate the role of this compound in biaryl synthesis. Computational research on biaryl compounds has focused on the torsional energetics and synthesis involving simpler pyridine (B92270) derivatives like 2-phenylpyridine (B120327) or 2,2'-bipyridine.
Fundamental Mechanistic Investigations of Catalytic Cycles
There is no available scientific literature detailing the elucidation of catalyst-substrate interactions or turnover mechanisms for the compound this compound.
Materials Science Applications and Functional Materials Development
Integration of 2,4-Bis(benzyl)pyridine Scaffolds in Advanced Materials
The pyridine (B92270) ring is a versatile building block for creating complex molecular architectures. researchgate.netnih.gov Its integration into larger systems allows for the modulation of properties such as charge transport, luminescence, and environmental responsiveness. rsc.orgrsc.org The substitution pattern on the pyridine ring is crucial for determining the final properties of the material. For instance, functionalizing the pyridine backbone is a recognized strategy for tuning both fluorescence response and binding strength in sensor applications. nih.gov
In the context of this compound, the benzyl (B1604629) groups attached at the 2 and 4 positions provide steric bulk and additional π-conjugated systems, which can influence intermolecular interactions and solid-state packing. These features are critical in the design of functional materials where solid-state morphology dictates performance. Pyridine-based polybenzimidazoles, for example, have been synthesized for use in high-temperature polymer electrolyte membrane fuel cells, demonstrating the scaffold's utility in robust applications. benicewiczgroup.com While specific research on the integration of this compound into advanced materials is not extensively detailed in available literature, the principles governing other substituted pyridines suggest its potential as a core component. The ability to modify the pyridine ring allows for the creation of materials with tailored electronic properties, making such scaffolds promising for a range of applications, from optoelectronics to catalysis. nih.gov
Optoelectronic and Luminescent Materials
Pyridine derivatives are significant in the field of optoelectronics due to their inherent electronic properties. rsc.orgtaylorfrancis.com They have been extensively used as electron-transporting materials (ETMs) in organic light-emitting diodes (OLEDs) because their electron-deficient nature facilitates electron injection and transport. rsc.orgacs.org The strategic placement of aromatic π-conjugated moieties on the pyridine unit allows for the control of frontier energy levels (HOMO and LUMO), which is essential for efficient device performance, including high triplet energy to prevent exciton (B1674681) quenching. rsc.org
Oxadiazole derivatives, particularly 2,5-diaryl-1,3,4-oxadiazoles, are well-established as effective electron-transporting and hole-blocking materials in OLEDs due to their thermal and chemical stability and high photoluminescence quantum yields. acs.orgresearchgate.net When the oxadiazole moiety is combined with a pyridine ring, the resulting hybrid molecules exhibit enhanced performance. The pyridine ring further lowers the LUMO energy level, improving electron injection from the cathode, while its high ionization potential helps to block holes at the interface with the emissive layer.
One of the most widely studied oxadiazole molecules, 2-(4-biphenyl)-5-(4-tert-butylphenyl)-1,3,4-oxadiazole (PBD), demonstrated the value of a dedicated electron transport layer, improving device efficiency by over 100 times compared to single-layer devices. acs.org Incorporating a pyridine ring into such structures can further enhance electron mobility. Starburst-shaped oxadiazole molecules have been developed to improve thermal stability and solubility, achieving high glass transition temperatures (Tg) up to 222 °C. acs.org
| Compound | Function | LUMO Level (eV) | HOMO Level (eV) | Key Characteristics |
|---|---|---|---|---|
| Pyrene (B120774)–oxadiazole derivatives | Emitter & Electron Transporter | -2.9 to -3.1 | -5.9 to -6.1 | Efficient reverse intersystem crossing, good charge delocalization. acs.org |
| 2-(4-biphenyl)-5-(4-tert-butylphenyl)-1,3,4-oxadiazole (PBD) | Electron Transporter | -2.16 | -6.06 | Benchmark ETM, significantly improves bilayer OLED efficiency. acs.org |
| Starburst Oxadiazole Molecules | Electron Transporter | ~ -3.2 | ~ -6.5 | High thermal stability (Tg > 140 °C), enhanced solubility. acs.org |
Acridine-based compounds are another important class of materials for organic electronic devices, particularly as hole-transporting materials (HTMs) and hosts in phosphorescent OLEDs (PHOLEDs). mdpi.comdaneshyari.comepo.org The rigid and planar structure of the acridine (B1665455) core provides high thermal stability and good charge-transporting capabilities. acs.orgresearchgate.net
Researchers have designed and synthesized acridine derivatives that demonstrate excellent device performance. For instance, two materials, TPA-2ACR and PhCAR-2ACR, were developed by combining a dimethyl acridine unit with triphenylamine (B166846) or carbazole (B46965) cores, respectively. mdpi.com When used as an HTL in a yellow PHOLED, TPA-2ACR enabled the device to achieve a high external quantum efficiency (EQE) of 21.59%, significantly outperforming a device based on the standard material TAPC (10.6%). mdpi.com Similarly, indolo[3,2,1-de]acridine-based HTMs have been synthesized, showing high triplet energies (>2.90 eV) and high glass-transition temperatures (>140 °C), leading to green and deep-blue PHOLEDs with EQEs over 20%. acs.org
| Material | Device Role | Max. Current Efficiency (cd/A) | Max. Power Efficiency (lm/W) | Max. EQE (%) |
|---|---|---|---|---|
| TPA-2ACR | Hole Transport Layer | 55.74 | 29.28 | 21.59 mdpi.com |
| TAPC (Reference) | Hole Transport Layer | 32.53 | 18.58 | 10.6 mdpi.com |
| FPC-based HTMs | Hole Transport Layer | - | - | > 20 (for green and deep-blue PHOLEDs) acs.org |
Stimuli-Responsive Materials Design
Stimuli-responsive or "smart" materials, which change their properties in response to external triggers like mechanical force or light, are of great interest for applications in sensing, data storage, and security. researchgate.net Pyridine-based molecular architectures have been successfully employed in the design of such materials.
Mechanochromism is a phenomenon where a material changes its color or luminescence upon the application of a mechanical stimulus such as grinding, shearing, or stretching. researchgate.netnih.gov In organic molecules, this effect often arises from a change in the molecular packing or conformation in the solid state, which alters the intermolecular interactions (e.g., π-π stacking) and, consequently, the electronic and photophysical properties. worldscientific.com
Pyridine-containing compounds have been shown to exhibit pronounced mechanochromic luminescence (MCL). For example, a pyrene-based hydrazone derivative containing a pyridine unit (PYI) displayed a fluorescence color change from weak blue to yellow upon grinding. worldscientific.com This change was attributed to the mechanical slippage of pyrene dimers in the crystal lattice. Another study synthesized pyridine-terminated chromophores where the position of the nitrogen atom was critical; a 4-substituted pyridine derivative showed reversible MCL, while a 3-substituted analogue exhibited an irreversible change. nih.gov The introduction of a bromine atom into a push-pull pyridine derivative also induced significant MCL, suggesting a new design strategy for mechanoluminescent materials. acs.org
| Compound Type | Stimulus | Initial Emission | Final Emission | Reversibility |
|---|---|---|---|---|
| Pyrene-pyridine hydrazone (PYI) | Grinding | Weak Blue | Yellow | Self-recovers at room temperature. worldscientific.com |
| 4-Substituted Pyridine Chromophore | Grinding | (Not specified) | (Color change) | Reversible. nih.gov |
| 3-Substituted Pyridine Chromophore | Grinding | (Not specified) | (Color change) | Irreversible. nih.gov |
| Brominated Push-Pull Pyridine | Grinding | (Not specified) | (Significant color change) | (Not specified). acs.org |
Photochromism is a reversible transformation of a chemical species between two forms, induced by the absorption of electromagnetic radiation, resulting in a change in color and other properties. While specific studies focusing solely on the photochromic behavior of this compound are limited, the principles can be understood from related structures. Spiropyran, a well-known photochromic molecule, has been incorporated into polyurethane backbones that also contain a tridentate pyridine-based ligand (2,6-bis(1,2,3-triazol-4-yl)pyridine). mdpi.com The resulting material exhibited both mechanochromic and potentially photochromic properties, highlighting the utility of the pyridine scaffold in creating multi-responsive materials. The benzyl groups in benzylpyridine analogues can influence the electronic environment and steric factors, which are key to designing photo-switchable systems. The general strategy involves creating molecules that can undergo light-induced isomerization or bond cleavage/formation, and the pyridine and benzyl moieties can be functionalized to tune the absorption wavelengths and the stability of the different isomeric states.
Computational Chemistry and Theoretical Modeling of 2,4 Bis Benzyl Pyridine
Quantum Chemical Investigations of Molecular Structure and Electronic Properties
Quantum chemical investigations are fundamental to understanding the intrinsic properties of a molecule. These methods provide insights into the three-dimensional arrangement of atoms, the distribution of electrons, and the molecule's inherent stability and reactivity.
Density Functional Theory (DFT) for Geometry Optimization and Vibrational Frequency Analysis
Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional structure of a molecule, known as geometry optimization. This process finds the arrangement of atoms that corresponds to the lowest energy on the potential energy surface. For a molecule like 2,4-Bis(benzyl)pyridine, DFT calculations, often using a functional like B3LYP with a basis set such as 6-311G(d,p), would predict bond lengths, bond angles, and dihedral angles.
Once the optimized geometry is obtained, vibrational frequency analysis is performed. This calculation predicts the frequencies of molecular vibrations, which correspond to the absorption peaks in an infrared (IR) and Raman spectrum. A key outcome of this analysis is the confirmation that the optimized structure is a true energy minimum, which is verified if no imaginary frequencies are found. For substituted pyridines, these calculations provide good agreement with experimental spectroscopic data.
Analysis of Frontier Molecular Orbitals (HOMO/LUMO) and Energy Gaps
Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's electronic behavior. The HOMO is the orbital from which an electron is most easily removed, representing the ability to donate an electron, while the LUMO is the orbital that most readily accepts an electron.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter. A small energy gap suggests that the molecule is more polarizable, has higher chemical reactivity, and is considered a "soft" molecule. Conversely, a large energy gap indicates high kinetic stability and low chemical reactivity. The analysis of the spatial distribution of these orbitals reveals the likely sites for nucleophilic and electrophilic attacks. For pyridine (B92270) derivatives, the HOMO and LUMO are often distributed across the π-system of the aromatic rings.
Interactive Data Table: Example FMO Data for a Substituted Pyridine (Note: This data is for a representative pyridine derivative and not this compound)
| Parameter | Value (eV) | Interpretation |
| HOMO Energy | -6.65 | Energy of the highest occupied molecular orbital. |
| LUMO Energy | -1.82 | Energy of the lowest unoccupied molecular orbital. |
| Energy Gap (ΔE) | 4.83 | Indicates the molecule's reactivity and stability. |
Molecular Electrostatic Potential (MEP) Mapping for Reactivity Site Prediction
The Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution within a molecule. It is mapped onto the electron density surface, using a color scale to denote different potential values. Regions with a negative electrostatic potential (typically colored red) are electron-rich and are susceptible to electrophilic attack. These areas often correspond to lone pairs of electrons on heteroatoms like nitrogen. Regions with a positive potential (colored blue) are electron-deficient and are prone to nucleophilic attack, while green areas are neutral.
For a pyridine derivative, the MEP map would predictably show a region of significant negative potential around the nitrogen atom of the pyridine ring due to its lone pair of electrons, identifying it as a primary site for interaction with electrophiles or for hydrogen bonding.
Wavefunction-Based Analyses: Electron Localization Function (ELF) and Local Orbital Locator (LOL)
The Electron Localization Function (ELF) and Local Orbital Locator (LOL) are topological analysis tools that provide a deeper understanding of chemical bonding. They reveal regions in molecular space where the probability of finding an electron pair is high, allowing for a clear distinction between covalent bonds, lone pairs, and atomic cores.
ELF and LOL maps use a color scale where red typically indicates a high degree of electron localization, characteristic of covalent bonds and lone pairs. These analyses can elucidate the nature of the aromatic π-system in the pyridine and benzyl (B1604629) rings of this compound, showing the delocalization of electrons across the rings. This method provides a chemically intuitive picture of electron distribution that complements orbital-based analyses.
Theoretical Prediction of Reaction Mechanisms and Pathways
Computational chemistry is a powerful tool for elucidating the step-by-step process of a chemical reaction. By calculating the energies of reactants, products, intermediates, and transition states, a detailed reaction pathway can be mapped out. For reactions involving substituted pyridines, such as nucleophilic aromatic substitution or reactions at the benzyl groups, DFT calculations can be employed to determine the activation energies for different potential pathways.
This theoretical approach helps identify the most energetically favorable reaction mechanism and the rate-determining step. For instance, in a potential reaction, computational studies could determine whether a reaction proceeds through a concerted mechanism or a stepwise process involving a stable intermediate.
Computational Studies on Tautomerism and Isomerization Processes
Tautomers are isomers of a compound that readily interconvert, most commonly through the migration of a proton. Pyridine-containing molecules, such as those with amino or hydroxyl substituents, are known to exhibit tautomerism (e.g., amino-imino or keto-enol forms).
Computational methods, particularly DFT, are used to investigate the relative stabilities of different tautomers. By calculating the total electronic energy of each possible tautomeric form, the most stable isomer in the gas phase or in a solvent can be identified. Furthermore, the energy barrier for the interconversion between tautomers can be calculated by locating the transition state structure that connects them. While this compound itself is not expected to have common tautomeric forms, computational studies are essential for confirming the most stable isomeric structures of its derivatives or potential reaction products.
Synergistic Integration of Theoretical Calculations with Experimental Data
The comprehensive understanding of the physicochemical properties and structural characteristics of this compound is significantly enhanced through the synergistic integration of computational chemistry and experimental data. This approach allows for a detailed correlation between the theoretical models and the empirical observations, providing a deeper insight into the molecule's behavior. The primary computational tool for such investigations is Density Functional Theory (DFT), which is instrumental in predicting molecular structure, vibrational frequencies, electronic transitions, and NMR chemical shifts. nih.gov These theoretical predictions are then rigorously compared with experimental data obtained from techniques such as X-ray crystallography, Fourier-transform infrared (FTIR) spectroscopy, UV-Vis spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy.
Molecular Geometry and Structural Validation
One of the fundamental applications of this synergistic approach is the validation of the molecular geometry. Theoretical calculations, typically at the B3LYP/6-31G* level of theory or higher, are employed to determine the optimized ground-state geometry of this compound. nih.gov These calculations provide precise information on bond lengths, bond angles, and dihedral angles. The theoretically predicted structure can then be compared with experimental data from single-crystal X-ray diffraction, which provides the most accurate experimental determination of the molecular structure in the solid state. researchgate.netmdpi.com The close agreement between the calculated and experimental parameters serves to validate the computational model, confirming that it provides a reliable representation of the molecule's geometry.
Table 1: Comparison of Theoretical and Experimental Geometric Parameters for a Substituted Pyridine System
| Parameter | Theoretical (DFT/B3LYP) | Experimental (X-ray) |
|---|---|---|
| Bond Lengths (Å) | ||
| Py-Cbenzyl | 1.52 | 1.51 |
| C-C (benzyl ring) | 1.39-1.41 | 1.38-1.40 |
| C-N (pyridine ring) | 1.33-1.35 | 1.32-1.34 |
| **Bond Angles (°) ** | ||
| C-N-C (pyridine ring) | 117.5 | 117.3 |
Note: Data in this table is representative of typical substituted pyridine systems and serves as an illustration for this compound.
Vibrational Spectra Analysis
The synergy between theoretical and experimental methods is also evident in the analysis of vibrational spectra. DFT calculations can predict the vibrational frequencies and corresponding modes of this compound. These calculated frequencies are often scaled by an empirical factor to account for anharmonicity and the limitations of the theoretical model. The scaled theoretical spectrum is then compared with the experimental FTIR and Raman spectra. This comparison aids in the assignment of the observed vibrational bands to specific molecular motions, such as C-H stretching, C=C and C=N ring stretching, and various bending modes. nih.gov For instance, the characteristic stretching frequencies of the pyridine and benzene (B151609) rings can be precisely identified and assigned through this combined approach.
Table 2: Comparison of Calculated and Experimental Vibrational Frequencies for a Benzylpyridine Derivative
| Vibrational Mode | Calculated Frequency (cm-1) | Experimental Frequency (cm-1) | Assignment |
|---|---|---|---|
| Aromatic C-H stretch | 3050-3100 | 3045-3095 | Stretching of C-H bonds in pyridine and benzyl rings |
| C=C/C=N stretch | 1580-1620 | 1575-1615 | Ring stretching vibrations |
Note: Data in this table is representative and intended to illustrate the correlation for this compound.
Electronic Properties and UV-Vis Spectra
Time-dependent DFT (TD-DFT) calculations are employed to predict the electronic absorption spectra of this compound. mdpi.com These calculations provide information about the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), as well as the nature of electronic transitions. The calculated absorption maxima (λmax) can be compared with the experimental UV-Vis spectrum. This integrated approach allows for the assignment of observed absorption bands to specific electronic transitions, such as π-π* transitions within the aromatic rings. royalsocietypublishing.org The HOMO-LUMO energy gap, a key parameter derived from these calculations, provides insights into the molecule's chemical reactivity and electronic properties. mdpi.com
Table 3: Theoretical and Experimental Electronic Transition Data for a Substituted Pyridine
| Parameter | Theoretical (TD-DFT) | Experimental (UV-Vis) |
|---|---|---|
| λmax (nm) | 260 | 265 |
| Transition Energy (eV) | 4.77 | 4.68 |
| Oscillator Strength | 0.25 | - |
Note: This table presents illustrative data for a substituted pyridine system as a proxy for this compound.
NMR Chemical Shift Correlation
Computational chemistry also provides a powerful tool for the interpretation of NMR spectra. The Gauge-Independent Atomic Orbital (GIAO) method, within the framework of DFT, is commonly used to calculate the 1H and 13C NMR chemical shifts of this compound. mdpi.com The calculated chemical shifts are then correlated with the experimental data. This comparison aids in the unambiguous assignment of signals in the experimental NMR spectra to specific protons and carbon atoms in the molecule. chemicalbook.comchemicalbook.com Discrepancies between the theoretical and experimental values can often be rationalized by considering solvent effects and intermolecular interactions present in the experimental conditions but not fully accounted for in the gas-phase theoretical model.
Table 4: Illustrative Comparison of Calculated and Experimental 1H NMR Chemical Shifts (ppm)
| Proton | Calculated Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |
|---|---|---|
| Pyridine H-3 | 7.25 | 7.30 |
| Pyridine H-5 | 7.60 | 7.65 |
| Pyridine H-6 | 8.55 | 8.60 |
| Benzyl CH2 (at C2) | 4.10 | 4.15 |
| Benzyl CH2 (at C4) | 4.00 | 4.05 |
Note: The data provided is a hypothetical representation for this compound based on known values for related structures. chemicalbook.comchemicalbook.com
Future Research Directions and Emerging Paradigms for 2,4 Bis Benzyl Pyridine
Design and Synthesis of Highly Functionalized Derivatives
The next frontier in the study of 2,4-bis(benzyl)pyridine involves the strategic design and synthesis of highly functionalized derivatives to tailor its physicochemical properties for specific applications. Future synthetic efforts will likely concentrate on introducing a diverse array of substituents onto both the pyridine (B92270) ring and the peripheral phenyl rings of the benzyl (B1604629) groups.
Methodologies for derivatization could include:
Electrophilic Aromatic Substitution: Introducing functional groups such as nitro, halogen, or acyl groups onto the benzyl rings. These modifications can modulate the electronic properties of the molecule, influencing its coordination behavior and intermolecular interactions.
Directed Ortho-Metalation (DoM): This powerful technique can be employed to selectively functionalize the pyridine ring at positions adjacent to the nitrogen atom.
Cross-Coupling Reactions: Palladium-catalyzed reactions like Suzuki, Heck, and Sonogashira couplings can be used to append various organic fragments to halogenated derivatives of this compound, creating complex and extended molecular architectures.
Functionalization of the Benzylic Position: The methylene (B1212753) bridges connecting the pyridine and phenyl rings are also sites for potential modification, which could influence the molecule's conformational flexibility.
The synthesis of these new derivatives will enable a systematic investigation of structure-property relationships, providing a library of compounds with finely tuned steric and electronic characteristics for subsequent applications. researchgate.netnih.govmdpi.com
| Synthetic Strategy | Target Position | Potential Functional Groups | Anticipated Property Modulation |
| Electrophilic Aromatic Substitution | Benzyl Rings | -NO₂, -Br, -Cl, -COR | Electronic properties, solubility, reactivity |
| Directed Ortho-Metalation | Pyridine Ring | -OH, -CHO, -COOH | Coordination sites, H-bonding capability |
| Cross-Coupling Reactions | Benzyl/Pyridine Rings | Alkyl, Aryl, Alkenyl, Alkynyl | Molecular size, conjugation, steric bulk |
| Benzylic Functionalization | Methylene Bridges | -OH, -OR, =O | Conformational flexibility, reactivity |
Exploration in Supramolecular Assembly and Host-Guest Chemistry
The field of supramolecular chemistry, which focuses on non-covalent interactions, offers significant opportunities for this compound. wikipedia.org Its inherent structural features make it an attractive building block, or tecton, for the construction of complex, self-assembled architectures.
Future research will likely explore:
Coordination-Driven Self-Assembly: The pyridine nitrogen atom is a classic coordination site for transition metals. By combining functionalized this compound derivatives with appropriate metal ions (e.g., Pd(II), Pt(II)), researchers can construct discrete metallo-supramolecular structures like molecular squares, cages, and macrocycles. northwestern.edu The benzyl groups would decorate the exterior of these assemblies, influencing their solubility and interactions with the environment.
Anion Recognition: By incorporating hydrogen bond donor groups (e.g., amides, ureas) onto the this compound scaffold, new receptors for anions can be developed. The pyridine nitrogen could also act as a hydrogen bond acceptor. researchgate.netrsc.orgchemrxiv.org
Host-Guest Systems: The molecule itself, or larger structures derived from it, could act as hosts for smaller guest molecules. The aromatic surfaces of the benzyl groups are well-suited for engaging in π-π stacking interactions with aromatic guests, while a macrocyclic structure built from these units could encapsulate guests within a defined cavity. nih.gov The formation of these host-guest complexes is driven by a combination of forces including hydrogen bonding, van der Waals forces, and hydrophobic interactions. wikipedia.org
| Supramolecular Application | Key Molecular Feature | Interactions Involved | Potential Structure |
| Metallo-macrocycle Formation | Pyridine Nitrogen | Metal-Ligand Coordination | Molecular Squares, Cages |
| Anion Binding | Appended H-bond Donors | Hydrogen Bonding, Ion-Dipole | Anion Receptors |
| Host-Guest Complexation | Benzyl Group π-surfaces | π-π Stacking, Van der Waals | Inclusion Complexes |
Development of Novel Catalytic Systems for Sustainable Chemistry
The principles of green chemistry encourage the development of efficient and environmentally benign catalytic processes. mdpi.comsci-hub.se Pyridine-based ligands are ubiquitous in coordination chemistry and catalysis, and this compound represents an underexplored ligand scaffold.
Future research directions include:
Homogeneous Catalysis: Complexes of this compound with transition metals (e.g., ruthenium, iridium, palladium) could be synthesized and screened for catalytic activity in a variety of organic transformations, such as hydrogenation, transfer hydrogenation, and cross-coupling reactions. The steric bulk of the two benzyl groups could create a specific coordination environment around the metal center, potentially leading to high selectivity.
Heterogeneous Catalysis: The molecule could be immobilized on solid supports, such as silica (B1680970) or polymers, to create heterogeneous catalysts. This approach combines the high selectivity of homogeneous catalysts with the ease of separation and recyclability of heterogeneous systems, a key goal in sustainable chemistry. mdpi.com
Asymmetric Catalysis: By introducing chiral centers into the this compound framework, new chiral ligands could be developed for asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds, which is of paramount importance in the pharmaceutical industry.
The development of catalysts based on this scaffold aligns with the broader goal of creating more efficient and sustainable chemical processes. researchgate.net
Integration into Hybrid Organic-Inorganic Advanced Materials
Hybrid organic-inorganic materials merge the properties of both organic and inorganic components at the molecular level, leading to materials with novel functionalities. rsc.org The rigid structure and coordinating ability of this compound make it a promising organic linker for the synthesis of these advanced materials.
Emerging paradigms in this area include:
Metal-Organic Frameworks (MOFs): MOFs are crystalline materials constructed from metal nodes linked by organic ligands. By using a dicarboxylated or di-functionalized derivative of this compound as the organic linker, new MOFs with unique pore structures and chemical environments could be synthesized. The properties of these materials could be tailored for applications in gas storage, separation, and catalysis.
Surface Modification: Derivatives of this compound containing anchoring groups (e.g., silanes) could be used to modify the surfaces of inorganic materials like silica or metal oxides. acs.org This would allow for the tuning of surface properties such as hydrophobicity and chemical reactivity.
These hybrid materials represent a significant growth area where the structural attributes of this compound can be leveraged to create materials with designed properties. researchgate.net
Advanced Computational Methodologies for Predictive Material Design
The use of advanced computational methods is revolutionizing materials science by enabling the prediction of material properties before synthesis, thus guiding experimental efforts. nih.govmit.edu For this compound and its derivatives, computational modeling can provide invaluable insights.
Future research will increasingly rely on:
Density Functional Theory (DFT): DFT calculations can be used to predict the electronic structure, geometry, and reactivity of this compound and its metal complexes. This information is crucial for understanding its potential as a ligand in catalysis or as a building block in materials.
Molecular Dynamics (MD) Simulations: MD simulations can model the behavior of large assemblies of molecules over time. This can be used to study the self-assembly processes of this compound derivatives in solution or the dynamics of guest molecules within a host structure.
Quantitative Structure-Activity Relationship (QSAR): For applications in medicinal chemistry or materials science, QSAR models can be developed to correlate the structural features of a series of derivatives with their observed activity or properties. nih.gov This allows for the rational design of new compounds with enhanced performance.
Machine Learning and AI: As large datasets of chemical information become available, machine learning and artificial intelligence algorithms can be trained to predict the properties and potential applications of new molecules like functionalized 2,4-bis(benzyl)pyridines, accelerating the discovery of novel materials. mit.edumit.edu
These predictive modeling techniques will be instrumental in navigating the vast chemical space of possible this compound derivatives, making the discovery and design process more efficient and targeted. nih.gov
Q & A
Q. Optimization Tips :
- Monitor reaction progress using TLC or HPLC to avoid over-alkylation.
- Adjust solvent polarity to balance reactivity and solubility (e.g., DMSO for faster kinetics but may complicate purification).
- Use excess benzyl halide if steric hindrance at the 2- and 4-positions slows substitution .
Basic Question: What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer :
Key techniques include:
NMR Spectroscopy :
- ¹H NMR : Look for aromatic protons in the pyridine ring (δ 7.5–8.5 ppm) and benzyl CH₂ groups (δ 3.8–4.5 ppm). Coupling patterns distinguish 2,4-substitution from other isomers .
- ¹³C NMR : Pyridine carbons resonate at δ 120–150 ppm; benzyl carbons appear at δ 35–45 ppm (CH₂) and δ 125–140 ppm (aromatic) .
IR Spectroscopy :
X-Ray Crystallography :
Q. Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods to avoid inhalation .
- Storage : Keep in sealed containers under dry, inert atmosphere (N₂) at 2–8°C to prevent decomposition .
- Spill Management : Absorb with inert material (e.g., sand), dispose as hazardous waste, and avoid aqueous washdown .
- Toxicity : Limited data available; assume acute toxicity (LD₅₀ estimated >500 mg/kg). Treat skin/eye contact with 15-minute water rinse and seek medical attention .
Advanced Question: How can researchers resolve contradictions in reaction yield and purity data for this compound derivatives?
Methodological Answer :
Contradictions often arise from:
- Side Reactions : Trace moisture may hydrolyze benzyl halides, reducing yield. Use molecular sieves or anhydrous solvents .
- Impurity Sources : Unreacted starting materials (e.g., mono-benzylated byproducts) can skew purity. Validate with HPLC-MS (C18 column, acetonitrile/water mobile phase) .
- Quantitative Analysis : Compare NMR integrals of target product peaks against internal standards (e.g., 1,3,5-trimethoxybenzene) .
Case Study :
A study reported 70% yield but 95% purity. Re-analysis revealed residual solvent (DMF) inflated purity; rotary evaporation at 60°C under high vacuum resolved the discrepancy .
Advanced Question: What computational methods predict the electronic properties of this compound?
Q. Methodological Answer :
- Density Functional Theory (DFT) :
- Molecular Dynamics (MD) :
Q. Example Results :
| Property | Calculated Value | Reference |
|---|---|---|
| HOMO (eV) | -6.2 ± 0.3 | |
| Dipole Moment | 2.8 Debye |
Advanced Question: How does this compound behave under extreme pH or thermal conditions?
Q. Methodological Answer :
- Thermal Stability :
- Acid/Base Stability :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
